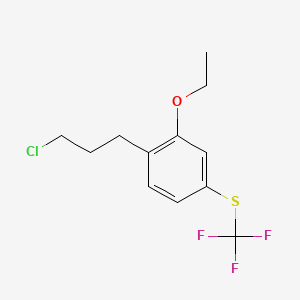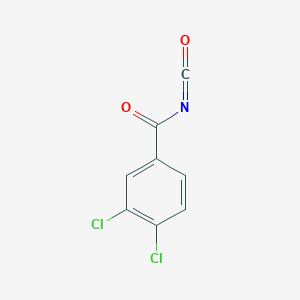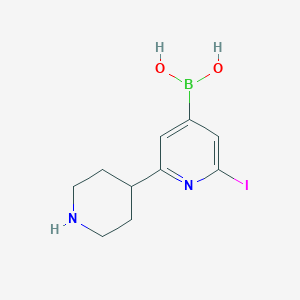
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a piperidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves halogen-metal exchange, where the iodine atom on the pyridine ring is replaced with a metal, such as lithium or magnesium.
Suzuki–Miyaura Coupling: This compound can also be synthesized via Suzuki–Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or ketone.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: It can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond
Comparaison Avec Des Composés Similaires
4-Pyridinylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling reactions.
2-Iodo-4-pyridinylboronic acid: Similar structure but lacks the piperidine ring.
6-(Piperidin-4-yl)pyridin-4-ylboronic acid: Similar structure but lacks the iodine atom.
Uniqueness: (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the iodine atom and the piperidine ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C10H14BIN2O2 |
|---|---|
Poids moléculaire |
331.95 g/mol |
Nom IUPAC |
(2-iodo-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BIN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2 |
Clé InChI |
PHANELBVQPTOIC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)I)C2CCNCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
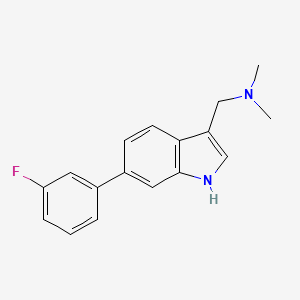

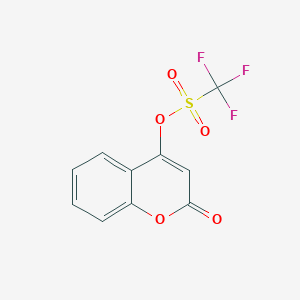
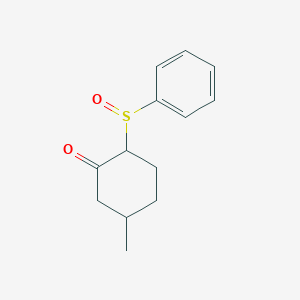
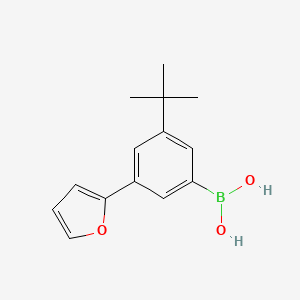
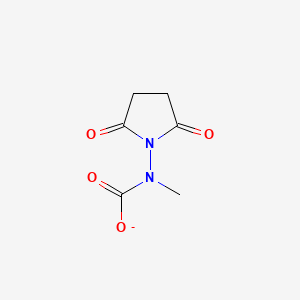

![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
